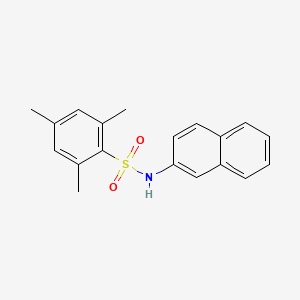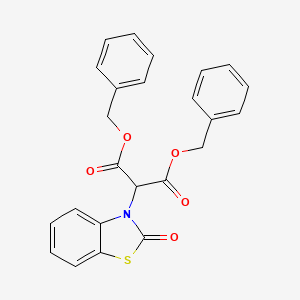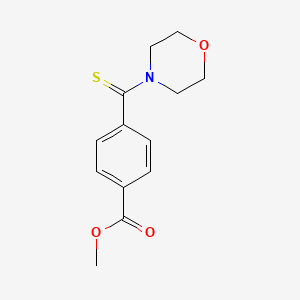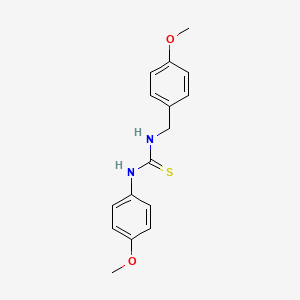![molecular formula C14H11N3O5 B5816122 3-nitro-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide](/img/structure/B5816122.png)
3-nitro-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-nitro-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide, also known as NPCB, is a chemical compound that has been widely used in scientific research. It is a nitroimidazole derivative that has shown potential as an anti-cancer agent and has been studied for its mechanism of action and physiological effects.
Wirkmechanismus
The mechanism of action of 3-nitro-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide is not fully understood, but it is believed to involve the activation of the caspase pathway. 3-nitro-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide has been shown to induce the cleavage of caspase-3 and caspase-9, which are involved in the apoptotic pathway. Additionally, 3-nitro-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide has been shown to inhibit the expression of anti-apoptotic proteins, such as Bcl-2.
Biochemical and Physiological Effects:
3-nitro-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, as well as inhibit the growth of cancer cells. Additionally, 3-nitro-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide has been shown to have anti-inflammatory properties and has been studied for its potential as an anti-inflammatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
3-nitro-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been extensively studied for its anti-cancer properties. However, 3-nitro-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide also has some limitations. It is a relatively new compound and has not been extensively studied for its toxicity or potential side effects.
Zukünftige Richtungen
There are several future directions for research on 3-nitro-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide. One area of interest is the development of 3-nitro-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide analogs with improved anti-cancer properties. Additionally, further research is needed to fully understand the mechanism of action of 3-nitro-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide and its potential side effects. Finally, 3-nitro-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide has shown potential as an anti-inflammatory agent, and further research is needed to explore this potential application.
Synthesemethoden
The synthesis of 3-nitro-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide is a multi-step process that involves the reaction of 3-nitrobenzoic acid with phosgene to form the acid chloride. This intermediate is then reacted with phenoxyacetic acid to form the ester, which is then converted to the corresponding amide using a coupling reagent.
Wissenschaftliche Forschungsanwendungen
3-nitro-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide has been extensively studied for its anti-cancer properties. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 3-nitro-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer.
Eigenschaften
IUPAC Name |
[(Z)-[amino-(3-nitrophenyl)methylidene]amino] phenyl carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O5/c15-13(10-5-4-6-11(9-10)17(19)20)16-22-14(18)21-12-7-2-1-3-8-12/h1-9H,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLYTUXSARWMRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)ON=C(C2=CC(=CC=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC(=O)O/N=C(/C2=CC(=CC=C2)[N+](=O)[O-])\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)propanamide](/img/structure/B5816043.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-ethoxyphenyl)urea](/img/structure/B5816051.png)
![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-naphthamide](/img/structure/B5816056.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-methyl-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5816060.png)
![N-[2-(dimethylamino)ethyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B5816064.png)
![N'-[(3-chlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5816078.png)




![N-(3-chlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B5816120.png)

![N-methyl-N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B5816129.png)
